2-(2-BROMO-4-METHYLPHENOXY)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE
Overview
Description
2-(2-BROMO-4-METHYLPHENOXY)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a methyl group, and a tetrahydroisoquinoline moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4-METHYLPHENOXY)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce the bromine atom at the 2-position.
Etherification: The brominated product is then reacted with 2-bromoethanol to form the phenoxy ether linkage.
Amidation: The resulting compound is further reacted with 1,2,3,4-tetrahydroisoquinoline under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Continuous flow reactors: These reactors allow for precise control of reaction conditions and efficient production.
Catalysis: Catalysts may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMO-4-METHYLPHENOXY)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones, phenolic derivatives.
Reduction: Dehalogenated compounds, reduced phenols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-BROMO-4-METHYLPHENOXY)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-BROMO-4-METHYLPHENOXY)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular responses.
Altering gene expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-4-METHYLPHENOL: Shares the bromine and methyl groups but lacks the tetrahydroisoquinoline moiety.
1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE: Contains the tetrahydroisoquinoline moiety but lacks the brominated phenoxy group.
Uniqueness
2-(2-BROMO-4-METHYLPHENOXY)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-13-6-7-17(16(19)10-13)22-12-18(21)20-9-8-14-4-2-3-5-15(14)11-20/h2-7,10H,8-9,11-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZZMGNDNKMPCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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